molecular formula C13H19NO B14130179 1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one

1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one

Cat. No.: B14130179
M. Wt: 205.30 g/mol
InChI Key: NMGHGESTNHOUEE-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one is a complex organic compound with a unique structure that includes a decahydrobenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including reduction, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the compound has reactive substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroquinoline: A simpler analog with fewer hydrogenated rings.

    Quinoline: A related compound with a fully aromatic structure.

    Decahydroquinoline: Another hydrogenated derivative with different substitution patterns.

Uniqueness

1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one is unique due to its specific hydrogenation pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,3,4,4a,5,7,8,9,10,10a-decahydro-1H-benzo[g]quinolin-6-one

InChI

InChI=1S/C13H19NO/c15-13-5-1-3-9-8-12-10(7-11(9)13)4-2-6-14-12/h10,12,14H,1-8H2

InChI Key

NMGHGESTNHOUEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3=C(CCCC3=O)CC2NC1

Origin of Product

United States

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